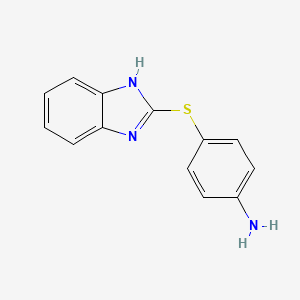

4-(1H-benzimidazol-2-ylthio)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVGNUODYYVYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368493 | |

| Record name | 4-(1H-benzimidazol-2-ylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956-13-8 | |

| Record name | 4-(1H-benzimidazol-2-ylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 1h Benzimidazol 2 Ylthio Aniline and Its Derivatives

Strategies for Constructing the Core Benzimidazol-2-ylthioaniline Structure

The formation of the 4-(1H-benzimidazol-2-ylthio)aniline scaffold relies on the sequential or concerted construction of the benzimidazole (B57391) ring and the introduction of the thio-aniline component. Key strategies include condensation reactions to form the benzimidazole core and S-alkylation to incorporate the thio-linkage.

Condensation Reactions in Benzimidazole Synthesis

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon synthon. organic-chemistry.org A widely employed method is the reaction of o-phenylenediamine with carboxylic acids or their derivatives. nih.gov For instance, the condensation of o-phenylenediamine with p-aminobenzoic acid in the presence of o-phosphoric acid at elevated temperatures (180-200°C) yields 4-(1H-benzimidazol-2-yl)aniline. ijrpc.comijpbs.com This reaction proceeds via the formation of an amide intermediate, followed by cyclization and dehydration to afford the benzimidazole ring.

Various catalysts and reaction conditions have been explored to improve the efficiency and environmental friendliness of this transformation. These include the use of catalysts like ammonium (B1175870) chloride, semanticscholar.org copper(II) hydroxide, semanticscholar.org and even microwave-assisted methods with alumina-methanesulfonic acid. researchgate.net Solvent-free conditions have also been successfully employed, offering a greener alternative. ijpbs.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| o-Phenylenediamine, p-Aminobenzoic acid | o-Phosphoric acid, 180-200°C | 4-(1H-Benzimidazol-2-yl)aniline | 70% | ijrpc.comsemanticscholar.org |

| o-Phenylenediamine, Aromatic acids | NH4Cl, EtOH, 80-90°C | 2-Aryl-benzimidazoles | 72-90% | semanticscholar.org |

| o-Phenylenediamine, Aldehydes | Cu(OH)2, CH3OH, RT | 2-Substituted benzimidazoles | Good | semanticscholar.org |

| o-Phenylenediamine, Dicarboxylic acid | Alumina-methanesulfonic acid, Microwave | Bis-benzimidazoles | Good to Excellent | researchgate.net |

Incorporation of the Thio-Linkage: S-Alkylation and Related Reactions

The introduction of the sulfur atom is a critical step in the synthesis of this compound. This is typically achieved through the S-alkylation of 2-mercaptobenzimidazole (B194830) with a suitable p-substituted aniline (B41778) derivative. 2-Mercaptobenzimidazole, the key intermediate, can be synthesized by reacting o-phenylenediamine with carbon disulfide.

The S-alkylation reaction involves the nucleophilic attack of the thiolate anion of 2-mercaptobenzimidazole on an electrophilic carbon atom of a p-haloaniline or a related derivative. A variety of bases and solvent systems can be utilized to facilitate this reaction. An improved method for S-alkylation involves the condensation of 2-mercaptobenzimidazole derivatives with trialkylphosphite in the presence of phosphorus oxychloride, leading to the corresponding 2-S-alkylbenzimidazoles. asianpubs.org

| Thiol | Alkylating Agent | Conditions | Product | Reference |

| 2-Mercaptobenzimidazole derivatives | Trialkylphosphite | POCl3 | 2-S-Alkylbenzimidazoles | asianpubs.org |

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are applicable to the synthesis of related benzimidazole structures. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) and dimethyl sulfoxide (B87167) (DMSO) can provide 2-unsubstituted benzothiazoles, a related heterocyclic system. organic-chemistry.org This highlights the potential for developing novel MCRs for the direct assembly of the this compound scaffold.

Derivatization and Functionalization Approaches

Once the core this compound structure is in hand, it can be further modified to explore its chemical space and generate a library of derivatives. Common derivatization strategies focus on the reactive sites of the molecule, namely the secondary amine of the benzimidazole ring and the primary aniline amine.

N-Alkylation Strategies

The nitrogen atom of the aniline moiety can undergo N-alkylation to introduce various alkyl or substituted alkyl groups. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of ammonium bromide has been reported as a metal- and base-free method. nih.gov This strategy offers a greener approach to N-alkylation. nih.gov

Formation of Schiff Bases and Imine Derivatives

The primary amino group of this compound is a versatile handle for the formation of Schiff bases (or imines). This is typically achieved by condensing the aniline with a variety of aldehydes or ketones. researchgate.net For example, reaction with pyrazolecarbaldehydes in the presence of glacial acetic acid affords the corresponding Schiff's bases. ijrpc.com These imine derivatives can serve as intermediates for the synthesis of other heterocyclic systems. For instance, reaction with mercaptoacetic acid can lead to the formation of thiazolidinone derivatives. researchgate.net The formation of the imine linkage is a crucial step for subsequent cyclization reactions to form the benzimidazole ring in some synthetic routes. nih.gov

| Starting Material | Reagent | Product Type | Reference |

| 4-(1H-Benzimidazol-2-yl)aniline | Pyrazolecarbaldehydes | Schiff Bases | ijrpc.com |

| 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline | Aromatic Aldehydes | Schiff Bases | researchgate.net |

| Schiff Base of 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline | Mercaptoacetic Acid | Thiazolidine Derivatives | researchgate.net |

Cyclization Reactions for Heterocyclic Annulations (e.g., Pyrazoles, Triazoles, Oxadiazoles)

The primary amino group of this compound is a key functional handle for constructing new heterocyclic rings onto the aniline moiety. Through multi-step reaction sequences, this amine can be transformed into precursors for cyclization, leading to the formation of five-membered aromatic heterocycles like pyrazoles, triazoles, and oxadiazoles.

Pyrazoles: Pyrazole (B372694) rings can be synthesized from aniline derivatives through a common pathway involving reaction with a 1,3-dicarbonyl compound. youtube.com The initial step is the condensation of the aniline with one of the carbonyl groups to form an enaminone, which then undergoes cyclization with hydrazine (B178648). youtube.comorganic-chemistry.org A more direct approach involves the reaction of a hydrazine derivative of the parent compound with a 1,3-dicarbonyl. In a relevant study, the closely related 4-(1H-benzo[d]imidazol-2-yl)aniline was reacted with maleic anhydride (B1165640) to yield an α,β-unsaturated carboxylic acid. ijrpc.com Subsequent cyclization of this intermediate with hydrazine hydrate (B1144303) resulted in the formation of a pyrazole derivative. ijrpc.com This demonstrates a viable route for annulating a pyrazole ring onto the benzimidazole framework.

Triazoles: The synthesis of 1,2,4-triazoles often begins with the conversion of the primary amine into an acyl hydrazide (benzohydrazide). nih.govnih.gov This intermediate can then be cyclized under various conditions. For instance, reaction with an isothiocyanate followed by cyclization in the presence of a base can yield a triazole-thione. nih.gov Alternatively, condensation with orthoesters or dicarboxylic acids can also lead to the formation of the fused triazole ring system. researchgate.net The Einhorn–Brunner reaction, which involves the condensation of a hydrazine with a diacyl-amine, is another established method for synthesizing 1,2,4-triazoles. scispace.com

Oxadiazoles: 1,3,4-Oxadiazoles are typically synthesized from acyl hydrazide precursors. nih.gov The amine group of this compound would first be converted to a carboxylic acid and then to an acyl hydrazide. This hydrazide can undergo oxidative cyclization using various reagents or be condensed with orthoesters, carbon disulfide (followed by oxidation), or carboxylic acids under dehydrating conditions to form the oxadiazole ring. nih.govorganic-chemistry.org One-pot methods, such as the reaction of nitriles, hydroxylamine, and aldehydes, have also been developed for the efficient synthesis of 1,2,4-oxadiazoles. nih.govrsc.org

| Target Heterocycle | Key Intermediate | Typical Reagents for Cyclization | Reference |

|---|---|---|---|

| Pyrazole | α,β-Unsaturated carboxylic acid | Hydrazine hydrate | ijrpc.com |

| 1,2,4-Triazole | Acyl hydrazide / Thiosemicarbazide | Phenyl isothiocyanate, NaOH; Dicarboxylic acids | nih.govresearchgate.net |

| 1,3,4-Oxadiazole (B1194373) | Acyl hydrazide | Carbon disulfide, KOH; Substituted carboxylic acids, POCl₃ | nih.gov |

Amide and Acyl Hydrazone Formation

The primary amino group of this compound readily undergoes acylation to form stable amide derivatives. This reaction is typically achieved by treating the aniline with acylating agents such as carboxylic acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent.

For the synthesis of acyl hydrazones, a two-step process is generally employed. First, the aniline must be converted into a hydrazine derivative. This can be accomplished via diazotization followed by reduction. The resulting hydrazine derivative is then condensed with an aldehyde or a ketone, usually under acidic catalysis, to furnish the corresponding acyl hydrazone. organic-chemistry.orgnih.gov These reactions are highly efficient and allow for the introduction of a wide variety of substituents. nih.govresearcher.life Recent methodologies have explored the synthesis of acyl hydrazides and hydrazones from activated amides under mild, transition-metal-free conditions in aqueous environments. organic-chemistry.orgresearchgate.net

| Reaction Type | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Amide Formation | This compound | Acetyl chloride or Acetic anhydride | N-(4-((1H-benzimidazol-2-yl)thio)phenyl)acetamide | General Reaction |

| Acyl Hydrazone Formation | Hydrazine derivative of the aniline | Substituted benzaldehyde, Ethanol (B145695), Acid catalyst | N'-substituted-N-(4-((1H-benzimidazol-2-yl)thio)phenyl)hydrazone | nih.gov |

| Schiff Base Formation | 4-(1H-benzo[d]imidazol-2-yl)aniline | Pyrazolecarbaldehydes, Glacial acetic acid | Corresponding Schiff's bases | ijrpc.com |

Diazotization and Coupling Reactions

The synthesis of azo compounds from this compound involves a two-stage process: diazotization and azo coupling.

Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is unstable and is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to prevent the decomposition of the diazonium salt. researchgate.net

Azo Coupling: The resulting diazonium salt is a weak electrophile and reacts with electron-rich coupling components, such as phenols, anilines, or β-naphthols, in an electrophilic aromatic substitution reaction. researchgate.net The coupling reaction is sensitive to pH. For coupling with phenols, mildly alkaline conditions are used, while for coupling with anilines, mildly acidic conditions are preferred. icrc.ac.iricrc.ac.ir This methodology allows for the synthesis of a diverse range of azo dyes where the 4-(1H-benzimidazol-2-ylthio)phenyl moiety is linked to another aromatic system through an azo (-N=N-) bridge.

| Stage | Reagents | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl (aq) | 0–5 °C | 4-((1H-benzimidazol-2-yl)thio)benzenediazonium chloride | researchgate.net |

| Azo Coupling | Phenol | Mildly alkaline (pH 8-10) | 2-((4-((4-hydroxyphenyl)diazenyl)phenyl)thio)-1H-benzimidazole | researchgate.net |

| N,N-dimethylaniline | Mildly acidic (pH 4-5) | 2-((4-((4-(dimethylamino)phenyl)diazenyl)phenyl)thio)-1H-benzimidazole | icrc.ac.iricrc.ac.ir |

Transition Metal Complexation with Benzimidazol-2-ylthioaniline Ligands

The this compound scaffold contains multiple potential coordination sites: the two nitrogen atoms of the benzimidazole ring, the sulfur atom of the thioether linkage, and the nitrogen of the exocyclic amino group. This makes it a versatile ligand for forming complexes with various transition metals.

Typically, the ligand is dissolved in a suitable solvent like ethanol or DMF and reacted with a metal salt (e.g., chloride, acetate, or nitrate) of the desired transition metal, such as Cu(II), Ni(II), Zn(II), or Ag(I). nih.gov The reaction is often carried out at room temperature or with gentle heating, leading to the precipitation of the metal complex. nih.govjocpr.com

Characterization studies show that benzimidazole derivatives can act as monodentate or bidentate ligands. researchgate.netjocpr.com Coordination commonly occurs through the pyridine-type nitrogen (N3) of the imidazole (B134444) ring. jocpr.comresearchgate.net Depending on the metal ion, the stoichiometry, and the presence of other coordinating species, the resulting complexes can adopt various geometries, including square planar for Cu(II) and tetrahedral for Ni(II). researchgate.netjocpr.com

| Metal Ion | Ligand System | Metal Salt Example | Proposed Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | 2-(Pyrazol-4-yl)-1H-benzo[d]imidazole | CuCl₂·2H₂O | Square Planar | researchgate.netjocpr.com |

| Ni(II) | 2-(Pyrazol-4-yl)-1H-benzo[d]imidazole | NiCl₂·6H₂O | Tetrahedral | researchgate.netjocpr.com |

| Zn(II) | 2-(1H-benzimidazol-2-yl)-phenol | Zn(CH₃COO)₂·4H₂O | Not Specified | nih.gov |

| Ag(I) | 2-(1H-benzimidazol-2-yl)-phenol | AgNO₃ | Not Specified | nih.gov |

High Resolution Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

No specific ¹H NMR or ¹³C NMR data has been reported for 4-(1H-benzimidazol-2-ylthio)aniline.

For the analogous aldehyde, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, the ¹H NMR spectrum shows a singlet for the benzimidazole (B57391) N-H proton at δ 12.52 ppm, a singlet for the aldehyde proton at δ 9.95 ppm, and aromatic protons appearing in the δ 7.11–7.88 ppm range. mdpi.com The ¹³C NMR spectrum of the aldehyde shows a characteristic signal for the carbonyl carbon at δ 192.4 ppm and the C=N carbon of the imidazole (B134444) ring at δ 143.7 ppm. mdpi.com For this compound, one would expect the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the amino group protons, with shifts in the aromatic region due to the electron-donating nature of the NH2 group.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Specific FT-IR absorption data for this compound is not available.

Studies on various 2-thioether benzimidazole derivatives show some general characteristic absorption bands. These typically include N-H stretching vibrations in the range of 3394-3452 cm⁻¹, aromatic C-H stretching from 3020-3090 cm⁻¹, the C=N stretch of the imidazole ring between 1616-1626 cm⁻¹, and C-S stretching vibrations in the 601-695 cm⁻¹ region. For the aldehyde analogue, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, reported IR peaks include the imino group (N-H) at 3153 cm⁻¹, a strong carbonyl (C=O) peak at 1693 cm⁻¹, and the C=N bond at 1590 cm⁻¹. mdpi.com For the target aniline (B41778) compound, one would anticipate characteristic N-H stretching bands for the primary amine, in addition to the benzimidazole N-H stretch.

Mass Spectrometry for Molecular Mass Confirmation

No mass spectrometry data confirming the molecular mass of this compound has been found in the searched literature. The expected molecular weight for the compound (C₁₃H₁₁N₃S) is approximately 241.31 g/mol .

Elemental Analysis for Composition Verification

There are no published elemental analysis results to verify the elemental composition of this compound. The theoretical elemental composition is approximately: Carbon (C) 64.71%, Hydrogen (H) 4.60%, Nitrogen (N) 17.41%, and Sulfur (S) 13.29%.

X-ray Crystallography for Three-Dimensional Structural Characterization

No X-ray crystallographic data is available for this compound. Therefore, no information on its three-dimensional structure, bond lengths, or bond angles can be provided.

Computational Chemistry and in Silico Modeling of Benzimidazol 2 Ylthioaniline Analogues

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For benzimidazol-2-ylthioaniline analogues, QSAR has been instrumental in developing predictive models for their biological efficacy and in identifying key molecular features that govern their activity.

Development of Predictive Models for Biological Efficacy

QSAR modeling for benzimidazole (B57391) derivatives has led to the development of robust predictive models for various biological activities. These models are typically generated using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). For instance, a QSAR study on a series of 2-thioalkyl aryl benzimidazole derivatives established a predictive model for their anthelmintic activity against Haemonchus contortus. biolscigroup.us This model demonstrated a strong correlation between the experimental and predicted activities, proving its utility in forecasting the potential of new analogues. biolscigroup.us

Another study focused on 2-substituted-1H-benzimidazole-4-carboxamide derivatives as inhibitors of enteroviruses. biointerfaceresearch.com By employing MLR and neural network methods, a highly efficient QSAR model was developed and validated, which can now serve as a reference for synthesizing novel compounds with anti-enteroviral properties. biointerfaceresearch.com Similarly, a QSAR investigation of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives as PARP inhibitors for cancer treatment resulted in a model with high statistical significance, capable of predicting the inhibitory activity of related molecules. nih.gov

These predictive models are crucial for prioritizing the synthesis of compounds with the highest likelihood of success, thereby saving time and resources in the drug discovery process.

Identification and Utilization of Molecular Descriptors

The predictive power of QSAR models is contingent on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. In the study of 2-thioarylalkyl benzimidazole derivatives, key descriptors identified were the dipole moment (μ), the energy of the highest occupied molecular orbital (E_HOMO), and the smallest negative charge (q-). biolscigroup.us These descriptors provided insights into the electronic and steric requirements for anthelmintic activity. biolscigroup.us

For the 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide series, a genetic algorithm was used to select a set of seven descriptors that resulted in the best-fitted model for predicting PARP inhibitory activity. nih.gov The use of a large number of available molecular descriptors allows for a comprehensive analysis to establish a quantitative relationship between the structure and the activity of the benzimidazole derivatives. biointerfaceresearch.com

The identification and utilization of these descriptors are fundamental to understanding the mechanism of action at a molecular level and for designing new analogues with improved efficacy.

Table 1: Molecular Descriptors in QSAR Studies of Benzimidazole Analogues

| Study Subject | Key Molecular Descriptors | Biological Activity |

| 2-Thioarylalkyl benzimidazole derivatives | Dipole moment (μ), E_HOMO, Smallest negative charge (q-) | Anthelmintic |

| 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | Set of seven descriptors selected by genetic algorithm | PARP Inhibition |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how benzimidazol-2-ylthioaniline analogues interact with their biological targets.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been successfully employed to predict the binding modes of benzimidazole derivatives within the active sites of their target proteins. For example, in a study of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derived agonists for the human N-formyl peptide receptor 1 (FPR1), molecular docking was used to compare their binding with known peptide agonists. nih.gov The results indicated that these small molecules likely bind to similar sites as the high-affinity peptide agonists. nih.gov

In another study aimed at identifying inhibitors for Plasmodium falciparum 5-aminolevulinate synthase, molecular docking was used to screen a large library of compounds. nih.gov This process led to the identification of a hit compound with a high binding affinity of -9.9 kcal/mol and a predicted inhibitory constant (Ki) of 52.10 nM. nih.gov These predictions of binding affinity are crucial for ranking and prioritizing potential drug candidates.

Elucidation of Key Interaction Residues

A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that are crucial for ligand recognition and binding. In the study of FPR1 agonists, classification tree analysis based on the docking results identified four amino acid residues (Thr199, Arg201, Gly202, and Ala261) as important markers for distinguishing active ligands from inactive ones. nih.gov

The simulations also revealed that alkoxy-substituents on the benzimidazole ring of these agonists fit into a specific pocket defined by residues Thr199, Thr265, Ile268, and Leu271, or a groove near Leu198, Arg201, Gly202, and Arg205. nih.gov Similarly, the top-scoring compound against Plasmodium falciparum 5-aminolevulinate synthase was found to form seven hydrogen bonds with active site residues, highlighting the importance of these specific interactions for its strong binding affinity. nih.gov This detailed understanding of key interactions is invaluable for the rational design of more potent and selective inhibitors.

Table 2: Key Interaction Residues Identified Through Molecular Docking

| Target Protein | Benzimidazole Analogue | Key Interacting Residues |

| Human N-formyl peptide receptor 1 (FPR1) | 2-(Benzimidazol-2-ylthio)-N-phenylacetamide derivatives | Thr199, Arg201, Gly202, Ala261, Thr265, Ile268, Leu271, Leu198, Arg205 |

| Plasmodium falciparum 5-aminolevulinate synthase | CSMS00081585868 | Not specified |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful in silico techniques used to identify novel molecules with the potential to bind to a specific biological target. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active.

This approach was effectively used in the search for inhibitors of Plasmodium falciparum 5-aminolevulinate synthase. nih.gov A pharmacophore model was developed based on the known features of the enzyme's active site. This model was then used to perform a virtual screen of several large chemical databases, including CHEMBL, ChemDiv, and ZINC. nih.gov

The virtual screening process filtered these extensive libraries down to a manageable number of compounds that matched the pharmacophore model. These selected compounds were then subjected to molecular docking to further refine the list of potential inhibitors. This hierarchical approach, combining pharmacophore modeling and virtual screening, is a highly efficient strategy for discovering novel lead compounds for drug development. The qualitative structural assessment of the best hit from this screening revealed that the presence of two pyridine (B92270) scaffolds linked by a pyrrolidine (B122466) scaffold was a significant contributor to its strong binding affinity. nih.gov

List of Chemical Compounds

| Chemical Name |

| 4-(1H-benzimidazol-2-ylthio)aniline |

| 2-Thioarylalkyl benzimidazole |

| 2-Substituted-1H-benzimidazole-4-carboxamide |

| 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide |

| 2-(Benzimidazol-2-ylthio)-N-phenylacetamide |

| CSMS00081585868 |

| Pyridine |

| Pyrrolidine |

| 2-(4-Aminophenyl)benzimidazole |

Derivation of Essential Structural Features for Activity

In silico studies are instrumental in identifying the key structural motifs of benzimidazole derivatives that govern their pharmacological activity. nih.gov Through meticulous analysis of substituent modifications, ring alterations, and linker groups, these computational methods help elucidate the structural factors that influence the potency and selectivity of these compounds. nih.gov

For benzimidazole-based compounds, several features are consistently highlighted as crucial for biological activity:

The Benzimidazole Core : The fused aromatic and imidazole (B134444) rings create a versatile pharmacophore capable of engaging in multiple types of interactions with biological targets. researchgate.net The N-H group of the imidazole ring often acts as a critical hydrogen bond donor, anchoring the ligand within the active site of a target protein. acs.org

The Thioether Linker : The sulfur atom in the thioether linkage is significant for activity, providing conformational flexibility and engaging in specific interactions with receptor sites. Quantitative Structure-Activity Relationship (QSAR) studies on related 2-thioarylalkyl benzimidazoles have identified descriptors like the dipole moment (μ), the energy of the highest occupied molecular orbital (E-HOMO), and atomic charges as determinants of activity, underscoring the electronic contribution of this region. biolscigroup.us

Substituents on the Phenyl Ring : Modifications to the aniline (B41778) phenyl ring can drastically alter activity. For instance, the addition of dichloro substituents has been shown to enhance anticancer activity by improving hydrophobic interactions and target binding. researchgate.net Similarly, studies on other benzimidazole derivatives revealed that arylsulfonyl groups attached to the aniline moiety led to the highest activity against enzymes like glycogen (B147801) phosphorylase. nih.gov

Structure-activity relationship (SAR) studies have confirmed the critical role of the N1 nitrogen of the benzimidazole scaffold and other linked moieties in binding to enzymes like VEGFR-2. acs.org These computational insights allow for the rational design of more potent and selective analogues of this compound.

| Structural Feature | Observed Role in Biological Activity | Primary Interaction Type | Reference |

|---|---|---|---|

| Benzimidazole N-H | Acts as a hydrogen bond donor, crucial for anchoring in enzyme active sites. | Hydrogen Bonding | acs.org |

| Thioether Linkage (-S-) | Provides conformational flexibility and contributes to the molecule's electronic properties. | Van der Waals, Electronic | biolscigroup.us |

| Aniline Phenyl Ring | Serves as a scaffold for substituents that can modulate activity. | Hydrophobic, π-Stacking | researchgate.net |

| Halogen Substituents | Enhance activity through improved hydrophobic interactions. | Hydrophobic Interactions | researchgate.net |

| Arylsulfonyl Groups | Shown to significantly increase inhibitory activity against specific enzymes. | Polar, Hydrogen Bonding | nih.gov |

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening has become an indispensable tool for identifying novel benzimidazole-based therapeutic agents from large compound databases. Both ligand-based and structure-based approaches are employed to filter and prioritize molecules for further experimental testing. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS) is utilized when the structure of the target protein is unknown or ambiguous. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. The process often begins with a known active benzimidazole derivative as a template. A substructure search is then performed on chemical databases like ZINC15 to find compounds containing the core benzimidazole scaffold. nih.govnih.govnih.gov These hits are subsequently filtered using criteria such as Lipinski's rule of five to ensure drug-like properties. nih.gov

Structure-Based Virtual Screening (SBVS) is employed when a high-resolution 3D structure of the biological target is available. This methodology involves docking a library of compounds into the binding site of the target protein to predict their binding affinity and orientation. researchgate.netscielo.br For benzimidazole-2-thiol derivatives, docking studies have been used to visualize how these compounds interact with amino acid residues within the target's active site, ensuring that they bind comparably to known standard drugs. researchgate.net The results are typically ranked based on a docking score, which estimates the binding energy of the ligand-protein complex. nih.govresearchgate.net

Often, a combination of these methods is used. A broad LBVS can be performed first to identify a manageable number of compounds with the desired scaffold, followed by a more computationally intensive SBVS to refine the selection based on predicted binding interactions. scielo.br

| Step | Methodology | Purpose | Example Application | Reference |

|---|---|---|---|---|

| 1. Database Selection | Ligand-Based | Choose a large, diverse chemical library. | Using the ZINC15 database of over 750 million compounds. | nih.gov |

| 2. Substructure Search | Ligand-Based | Identify all molecules containing the benzimidazole scaffold. | A search yielded 67,141 molecules with a benzimidazole substructure. | nih.gov |

| 3. Physicochemical Filtering | Ligand-Based | Select for drug-like properties to improve chances of downstream success. | Applying Lipinski's rule of five reduced the set to 53,410 molecules. | nih.gov |

| 4. Molecular Docking | Structure-Based | Predict binding affinity and pose of compounds in the target's active site. | Docking against Trypanosoma cruzi Triosephosphate Isomerase (TcTIM). | nih.govresearchgate.net |

| 5. Hit Prioritization | Structure-Based | Rank compounds based on docking score and analysis of key interactions. | Selecting the top 1,604 compounds with binding energies between -10.6 and -8.9 Kcal/mol for further analysis. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the ligand-protein complex over time. mdpi.comnih.gov These simulations are crucial for validating docking results and gaining a deeper understanding of the interaction mechanisms of benzimidazole analogues. nih.govnih.gov

MD simulations are performed on the most promising candidates identified through virtual screening. The simulation tracks the movements and interactions of every atom in the system over a set period, providing insights into:

Complex Stability : The root-mean-square deviation (RMSD) of the protein and ligand atoms is calculated to assess the stability of the binding. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. researchgate.net

Key Amino Acid Interactions : MD simulations can confirm whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation. mdpi.comnih.gov In some cases, simulations reveal that initial interactions may break while new, more stable ones are formed. nih.gov

Conformational Changes : The simulation can show how the protein and ligand adapt to each other upon binding. The root-mean-square fluctuation (RMSF) can be analyzed to identify which parts of the protein or ligand are rigid and which are flexible. researchgate.net This information can be critical, as the flexibility of certain regions, such as specific helices in a receptor, can be positively associated with the biological activity of the ligand. mdpi.com

Binding Free Energy : Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD simulation trajectories to calculate the binding free energy of the complex, which often correlates well with experimental biological activity. nih.gov

For benzimidazole derivatives, MD simulations have been used to confirm a favorable and stable binding to targets like Trypanosoma cruzi Triosephosphate Isomerase (TcTIM). nih.govnih.govresearchgate.net

| Parameter | Description | Significance for Conformational Analysis | Reference |

|---|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Indicates the overall stability of the protein-ligand complex. A low, stable RMSD suggests a stable binding pose. | researchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average position. | Identifies flexible and rigid regions of the protein and ligand, highlighting areas that may be important for binding and function. | researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | Confirms the persistence of key interactions predicted by docking and reveals their dynamic nature. | mdpi.comnih.gov |

| Binding Free Energy (e.g., MM-GBSA) | An estimation of the strength of the interaction between the ligand and the protein. | Provides a quantitative measure of binding affinity that can be used to rank compounds and often correlates with experimental activity. | nih.gov |

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

A compound's efficacy is determined not only by its interaction with a target but also by its pharmacokinetic properties. Computational ADME (Absorption, Distribution, Metabolism, and Excretion) models are essential for predicting whether a promising lead compound can become a viable drug. researchgate.net These in silico tools evaluate a molecule's properties early in the discovery pipeline, helping to avoid costly late-stage failures. researchgate.net

For this compound and its analogues, various ADME parameters are predicted using specialized software like SwissADME or other platforms. nih.govnih.gov These predictions are based on the molecule's structure and physicochemical descriptors. For instance, in silico profiling of certain benzimidazole-2-thiol derivatives has predicted good pharmacokinetic properties and the ability to cross the blood-brain barrier. researchgate.net In contrast, calculations for other related benzimidazole derivatives predicted low aqueous solubility, a factor that can negatively impact oral bioavailability. ijpbs.com

Key ADME properties evaluated computationally include:

Physicochemical Properties : Basic descriptors such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors are calculated. These are often evaluated against guidelines like Lipinski's Rule of Five to assess "drug-likeness." nih.govresearchgate.net

Absorption : Models predict gastrointestinal (GI) absorption and bioavailability, which are critical for orally administered drugs.

Distribution : Predictions include plasma protein binding and the ability to cross physiological barriers like the blood-brain barrier (BBB). researchgate.net

Metabolism : The models can predict interactions with cytochrome P450 (CYP) enzymes, which are primarily responsible for drug metabolism. Predicting inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is crucial to avoid potential drug-drug interactions.

Excretion : Properties related to clearance, such as aqueous solubility (logS), are predicted. ijpbs.com

| ADME Parameter | Significance in Drug Discovery | Reference |

|---|---|---|

| Lipinski's Rule of Five | A guideline to evaluate drug-likeness and predict the likelihood of oral bioavailability. Violations may indicate poor absorption or permeation. | nih.gov |

| Aqueous Solubility (logS) | Predicts the solubility of the compound in water, which affects absorption and formulation. Low solubility can limit bioavailability. | ijpbs.com |

| Gastrointestinal (GI) Absorption | Predicts the extent to which a drug is absorbed from the gut into the bloodstream. High absorption is desirable for oral drugs. | nih.govnih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross the BBB to act on central nervous system (CNS) targets or if it will be excluded (desirable for non-CNS drugs). | researchgate.net |

| Cytochrome P450 (CYP) Inhibition | Predicts if the compound is likely to inhibit major metabolic enzymes, which can lead to adverse drug-drug interactions. | researchgate.net |

| Bioavailability Score | An overall score that combines several physicochemical properties to estimate the probability of a compound having acceptable oral bioavailability. | nih.govnih.gov |

In Vitro Biological Activities and Mechanistic Investigations of Benzimidazol 2 Ylthioaniline Derivatives

Antimicrobial Activity Studies

Derivatives of 4-(1H-benzimidazol-2-ylthio)aniline have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antitubercular effects. These properties are attributed to the unique structural features of the benzimidazole (B57391) ring system, which can be readily modified to enhance potency and selectivity against various microbial pathogens.

Antibacterial Efficacy against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Bacillus subtilis)

A number of studies have highlighted the potential of benzimidazole derivatives as effective agents against Gram-positive bacteria. For instance, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net Several of these compounds exhibited notable efficacy against Staphylococcus aureus. researchgate.net

In a separate study, newly synthesized N,2,6-trisubstituted 1H-benzimidazole derivatives also showed potent activity against both methicillin-susceptible (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL. rsc.org Furthermore, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were found to be highly potent antibacterial agents against Gram-positive species, with some compounds exhibiting an MIC of 0.027 µM/ml. nih.gov

Table 1: Antibacterial Activity of Benzimidazole Derivatives against Gram-Positive Pathogens

| Compound Type | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| N,2,6-trisubstituted 1H-benzimidazole derivatives | Staphylococcus aureus (MSSA & MRSA) | 4 - 16 | rsc.org |

| 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Gram-positive bacteria | 0.027 µM/ml | nih.gov |

Antibacterial Efficacy against Gram-Negative Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

The efficacy of benzimidazole derivatives extends to Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their complex outer membrane. The aforementioned study on N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives also demonstrated their effectiveness against Escherichia coli. researchgate.net

Similarly, some of the 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides that were potent against Gram-positive bacteria also showed high potency against Gram-negative bacterial species, with an MIC of 0.027 µM/ml. nih.gov Additionally, certain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives showed inhibitory activity against P. aeruginosa at a concentration of 100 µg/mL, and some were more effective than chloramphenicol (B1208) against E. coli. benthamscience.com Another study on N,2,6-trisubstituted 1H-benzimidazole derivatives reported good antimicrobial activities against Escherichia coli and Streptococcus faecalis, with an MIC of 16 μg/mL for one of the compounds. rsc.org

Table 2: Antibacterial Activity of Benzimidazole Derivatives against Gram-Negative Pathogens

| Compound Type | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| N,2,6-trisubstituted 1H-benzimidazole derivatives | Escherichia coli, Streptococcus faecalis | 16 | rsc.org |

| 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Gram-negative bacteria | 0.027 µM/ml | nih.gov |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Pseudomonas aeruginosa | 100 | benthamscience.com |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Escherichia coli | 50 | benthamscience.com |

Antifungal Efficacy against Fungal Species (e.g., Candida albicans, Aspergillus niger)

Benzimidazole derivatives have shown significant promise as antifungal agents. A series of benzimidazole-1,2,4-triazole derivatives were synthesized and exhibited significant antifungal potential, particularly against Candida glabrata. nih.gov Three compounds from this series displayed higher antifungal activity, with MIC values of 0.97 μg/mL, compared to the standard drugs voriconazole (B182144) and fluconazole. nih.gov

Another study focusing on 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one and its S-alkyl derivatives revealed antimicrobial properties against the fungal strain Candida albicans. mdpi.com Furthermore, some 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were highly active against Candida albicans and Aspergillus niger. nih.gov

Table 3: Antifungal Activity of Benzimidazole Derivatives

| Compound Type | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-1,2,4-triazole derivatives | Candida glabrata | 0.97 | nih.gov |

| 1-Nonyl-1H-benzo[d]imidazole | Candida species | 0.5 - 256 | nih.gov |

| 1-Decyl-1H-benzo[d]imidazole | Candida species | 2 - 256 | nih.gov |

Antitubercular Activity Profiles

The global health threat of tuberculosis has spurred the search for new and effective treatments, and benzimidazole derivatives have emerged as a promising area of research. A study on a series of benzimidazolium compounds identified one derivative with antitubercular activity against Mycobacterium tuberculosis H37Rv strain at an MIC value of 2 μg/ml. nih.gov

In another investigation, 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were assessed for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov

Table 4: Antitubercular Activity of Benzimidazole Derivatives

| Compound Type | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzimidazolium salt | Mycobacterium tuberculosis H37Rv | 2 | nih.gov |

Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase and Topoisomerase IV Inhibition, Ergosterol (B1671047) Biosynthesis Inhibition)

The antimicrobial effects of benzimidazole derivatives are attributed to their ability to interfere with essential cellular processes in microorganisms. One of the key mechanisms of antibacterial action is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair, making them excellent targets for antibiotic development.

For antifungal activity, a primary mechanism is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. Benzimidazole-1,2,4-triazole derivatives, for example, are believed to target 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov

Anticancer and Antiproliferative Activity Research

In addition to their antimicrobial properties, derivatives of this compound have been extensively investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines.

For instance, a study on N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives reported on their design, synthesis, and in vitro evaluation as potential anticancer agents against breast, lung, and renal cancer cell lines. researchgate.net Another study on 4,5,6,7-tetrabromo-1H-benzimidazole derivatives showed interesting cytotoxic activity against several cancer cell lines, with one compound exhibiting an IC50 value of 5.30 µM for MCF-7 (breast cancer) and 6.80 µM for CCRF-CEM (leukemia). nih.gov

Furthermore, N,2,6-trisubstituted 1H-benzimidazole derivatives were found to kill various cancer cells, including HepG2 (liver cancer), MDA-MB-231 and MCF7 (breast cancer), with low micromolar IC50 values ranging from 2.39 to 10.95 μM. rsc.org

Table 5: Anticancer Activity of Benzimidazole Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4,5,6,7-Tetrabromo-1H-benzimidazole derivative | MCF-7 (Breast) | 5.30 | nih.gov |

| 4,5,6,7-Tetrabromo-1H-benzimidazole derivative | CCRF-CEM (Leukemia) | 6.80 | nih.gov |

| N,2,6-trisubstituted 1H-benzimidazole derivatives | HepG2, MDA-MB-231, MCF7, etc. | 2.39 - 10.95 | rsc.org |

| 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivative | MCF7 (Breast) | 0.0047 µM/ml | nih.gov |

| 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivative | HCT116 (Colon) | 0.0058 µM/ml | nih.gov |

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., human colorectal carcinoma HCT116, breast MCF-7)

The cytotoxic potential of benzimidazole derivatives against various cancer cell lines is a significant area of research. Studies have demonstrated that these compounds can inhibit the proliferation of human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cells. waocp.orgnih.gov

For instance, a series of benzimidazole derivatives were synthesized and evaluated for their anti-proliferative effects on HCT-116 and MCF-7 cell lines using the MTT assay. waocp.orgnih.gov The results, as summarized in the table below, indicated that different substitutions on the benzimidazole core led to varying degrees of cytotoxicity.

Table 1: Cytotoxicity (IC50 in µg/mL) of Benzimidazole Derivatives in HCT-116 and MCF-7 Cell Lines

| Compound | HCT-116 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |

|---|---|---|

| Benzimidazole 1 | 28.5 ± 2.91 | 31.2 ± 4.49 |

| Benzimidazole 2 | 16.2 ± 3.85 | 30.29 ± 6.39 |

| Benzimidazole 3 | >50 | >50 |

| Benzimidazole 4 | 24.08 ± 0.31 | 8.86 ± 1.10 |

Data sourced from studies on the anti-proliferation effects of benzimidazole derivatives. waocp.orgnih.gov

Notably, benzimidazole 4 exhibited the most potent activity against the MCF-7 cell line, while benzimidazole 2 was the most effective against the HCT-116 cell line. waocp.orgnih.gov In contrast, benzimidazole 3 showed no significant cytotoxicity in either cell line, highlighting the importance of the molecular structure in determining biological activity. waocp.orgnih.gov Further research has also explored N-(benzimidazothiazolone)acetamides, which were found to be highly cytotoxic against HCT-116 cells when compared to the standard drug camptothecin. nih.gov

Investigation of Apoptotic Pathways and Cell Cycle Modulation

The cytotoxic effects of benzimidazole derivatives are often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. Research has shown that these compounds can trigger apoptotic pathways and cause cell cycle arrest in cancer cells. nih.govnih.gov

For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been found to induce apoptosis and suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cancer cell lines. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and the ability of these compounds to activate this process is a key indicator of their therapeutic potential. Studies have shown that some benzimidazole derivatives can induce apoptosis in both imatinib-sensitive and imatinib-resistant chronic myeloid leukemia cells. nih.gov

Furthermore, analysis of the cell cycle has revealed that some benzimidazole derivatives can cause arrest at specific phases. For instance, certain derivatives have been shown to arrest the cell cycle at the G2/M phase in MCF-7 cells. researchgate.net This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Investigations into the molecular mechanisms have shown that some derivatives can increase the levels of p53 and the Bax/Bcl-2 ratio, and activate caspases 3/7, all of which are key players in the apoptotic process. nih.gov

Targeting Specific Molecular Pathways (e.g., EGFR Inhibition)

A key strategy in modern cancer therapy is the targeting of specific molecular pathways that are dysregulated in cancer cells. The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and several studies have investigated the potential of benzimidazole derivatives as EGFR inhibitors. nih.govnih.gov

New benzimidazole-based 1,3,4-oxadiazole derivatives have been synthesized and shown to exhibit significant inhibitory activity against EGFR kinase. nih.gov Docking studies have revealed that these compounds can bind to the EGFR active site, showing interactions similar to the known EGFR inhibitor erlotinib. nih.govmdpi.com This suggests that the anticancer activity of these derivatives may be, at least in part, due to their ability to block EGFR signaling pathways, which are crucial for cancer cell growth and survival.

Table 2: EGFR Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | EGFR IC50 (µM) |

|---|---|

| Compound 10 | 0.33 |

| Compound 13 | 0.38 |

| Erlotinib (Reference) | 0.39 |

Data from a study on benzimidazole-based 1,3,4-oxadiazole derivatives as EGFR inhibitors. nih.gov

The data indicates that compounds 10 and 13 are potent inhibitors of EGFR, with IC50 values comparable to that of erlotinib. nih.gov This highlights the potential of the benzimidazole scaffold as a template for the design of novel and effective EGFR inhibitors.

Antiviral Activity Investigations

Beyond their anticancer properties, benzimidazole derivatives have also been explored for their antiviral activity. A significant focus of this research has been on the inhibition of viruses such as the Hepatitis C virus (HCV). nih.govwashington.edu

Inhibition of Viral Replication Enzymes (e.g., HCV NS5B RNA Polymerase)

The HCV NS5B RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of the viral genome and is a prime target for the development of antiviral drugs. nih.govnih.gov Several classes of non-nucleoside inhibitors (NNIs) of NS5B have been identified, including those based on a benzimidazole scaffold. washington.edu

These benzimidazole-based inhibitors are typically allosteric inhibitors, meaning they bind to a site on the enzyme other than the active site, inducing a conformational change that renders the enzyme inactive. washington.edu This mechanism of action can offer advantages in terms of selectivity and the potential to overcome resistance mutations that may arise in the active site. The development of potent and specific inhibitors of HCV NS5B polymerase holds considerable promise for the treatment of HCV infection. nih.gov

Anti-inflammatory and Antioxidant Potential

Inflammation and oxidative stress are implicated in a wide range of diseases. Benzimidazole derivatives have demonstrated potential as both anti-inflammatory and antioxidant agents. nih.govnih.gov

A series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov In vitro assays, such as the luminol-enhanced chemiluminescence assay, demonstrated that several of these compounds exhibited IC50 values lower than the standard anti-inflammatory drug ibuprofen. nih.gov In vivo studies using a carrageenan-induced paw edema model in mice further confirmed the anti-inflammatory effects of these derivatives, with some showing activity comparable to diclofenac (B195802) sodium. nih.gov Molecular docking studies suggest that these compounds may exert their anti-inflammatory effects by targeting enzymes such as COX-1, COX-2, aldose reductase, and phospholipase A2. nih.gov

Enzyme Inhibition Studies (e.g., Elastase Inhibition)

The ability of benzimidazole derivatives to inhibit various enzymes extends beyond those involved in cancer and viral replication. For example, some derivatives have been investigated for their ability to inhibit elastase. While the initial search did not yield specific results for elastase inhibition by "this compound," the broader class of benzimidazole derivatives has been studied for its inhibitory effects on a variety of enzymes. The diverse inhibitory profile of this chemical class suggests that further investigation into their effects on enzymes like elastase could be a fruitful area of research.

Anthelmintic Activity Assessments

Investigations into derivatives of the benzimidazole-2-thioether scaffold have revealed promising anthelmintic activity against various helminth species. These studies provide valuable insights into the structure-activity relationships that govern the efficacy of this class of compounds.

Research into structurally related compounds has demonstrated significant in vitro efficacy. For instance, a series of 5(6)-(un)substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives were synthesized and evaluated for their anthelmintic activity. Several of these compounds exhibited potent activity against Trichinella spiralis in vitro, with some showing higher efficacy than the reference drug albendazole. ictp.it

Specifically, compounds with a piperazine (B1678402) moiety attached to the thioacetyl group at the 2-position of the benzimidazole ring showed notable activity. For example, 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole and its 5(6)-methyl substituted analog displayed efficacies of 96.0% and 100%, respectively, against T. spiralis. ictp.it

Another study focused on benzofuran (B130515) derivatives containing a thiazolo[3,2-a]benzimidazole nucleus, which shares a common benzimidazole-thioether linkage. The intermediate compounds, substituted benzimidazol-sulfanyl benzofuran ethanones, were found to be effective against the earthworm Pheretima posthuma. nih.gov This suggests that the linkage of a benzimidazole-2-thiol to various heterocyclic or aromatic systems can result in significant anthelmintic properties.

The following tables summarize the anthelmintic activity of some representative benzimidazole-2-thioether derivatives from published research, illustrating the potential of this chemical scaffold. It is important to note that these are analogous compounds, and their activity does not directly represent that of This compound .

Table 1: Anthelmintic Activity of Benzimidazol-2-ylthioacetylpiperazine Derivatives against Trichinella spiralis (in vitro) ictp.it

| Compound | Substituent on Benzimidazole | Efficacy (%) |

| 19 | 5(6)-Methyl | 98.4 |

| 21 | Unsubstituted | 96.0 |

| 23 | 5(6)-Methyl | 100 |

| Albendazole (Reference) | - | - |

Table 2: Anthelmintic Activity of Benzimidazol-sulfanyl Benzofuran Ethanone Derivatives against Pheretima posthuma nih.gov

| Compound | Substituent on Benzofuran | Time to Paralysis (min) | Time to Death (min) |

| 3a | 5-Chloro | 25.33 ± 0.57 | 48.66 ± 0.57 |

| 3b | 5-Bromo | 22.33 ± 0.57 | 45.33 ± 0.57 |

| Albendazole (Reference) | - | 15.66 ± 0.57 | 35.33 ± 0.57 |

These findings underscore the importance of the benzimidazole-2-thioether scaffold as a promising template for the development of new anthelmintic drugs. While direct data for This compound is lacking, the potent activity of its structural analogs strongly suggests that it warrants further investigation as a potential anthelmintic agent. Future studies focusing on the synthesis and in vitro evaluation of this specific compound are necessary to determine its precise efficacy and spectrum of activity against various helminth parasites.

Structure Activity Relationship Sar Analysis of the Benzimidazol 2 Ylthioaniline Scaffold

General Principles Governing Benzimidazole (B57391) Scaffold Activity

The biological activity of benzimidazole derivatives is fundamentally governed by the scaffold's inherent structural and electronic features. As a bicyclic aromatic compound, it possesses an electron-rich system with two nitrogen atoms that can act as both hydrogen bond donors and acceptors. nih.govresearchgate.net This dual capacity facilitates non-covalent interactions with various biological macromolecules, such as enzymes and receptors. nih.govresearchgate.netresearchgate.net

Key principles that dictate the activity of this scaffold include:

Interaction Capabilities: The benzimidazole ring system readily engages in π-π stacking, metal ion chelation, and hydrogen bonding, which are crucial for binding to biological targets. researchgate.net

Substituent Positions: The biological profile of benzimidazole derivatives is highly sensitive to the nature and position of substituents. The N1, C2, C5, and C6 positions have been identified as particularly critical for modulating pharmacological activity, with substitutions at these sites significantly influencing the compound's potency and selectivity. nih.govnih.gov

Molecular Mimicry: The benzimidazole structure can mimic other biological molecules, such as purine (B94841) nucleotides, allowing it to interfere with various cellular processes, a property that is particularly relevant in the development of anticancer agents. researchgate.net

Physicochemical Properties: The scaffold's inherent acid-base properties, stability, and the potential for salt formation contribute to its drug-like characteristics. researchgate.net

These fundamental principles provide a rational basis for the design and development of novel benzimidazole-based therapeutic agents.

Influence of Substituent Effects on Biological Profiles

The biological activity of the benzimidazol-2-ylthioaniline scaffold is profoundly influenced by the electronic and steric properties of its substituents. The strategic placement of different functional groups allows for the fine-tuning of a compound's pharmacological profile.

Impact of Halogenation

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. In the context of the benzimidazole scaffold, the introduction of halogen atoms can modulate factors such as lipophilicity, metabolic stability, and binding affinity through halogen bonding. acs.orgacs.org

Research has shown that the presence and position of halogens can have a significant impact:

Antimicrobial Activity: The introduction of an electron-withdrawing chlorine atom has been shown to enhance antimicrobial activity more effectively than an electron-donating hydroxyl group. rjptonline.orgresearchgate.net Specifically, derivatives with fluoro and nitro groups at the meta or para positions have demonstrated notable antimicrobial properties. nih.gov

Anti-inflammatory Activity: A 4-fluorophenyl group attached to a linked isoxazole (B147169) moiety resulted in excellent anti-inflammatory activity. nih.gov Furthermore, substitutions with electronegative groups at the C5 position of the benzimidazole scaffold have been correlated with more potent anti-inflammatory effects. nih.gov

Antiviral Activity: In the development of inhibitors for the Lassa virus, the substitution with dichloromethyl and trifluoromethyl groups led to a decrease in activity compared to less electron-withdrawing groups. nih.gov

Binding Interactions: A high-resolution crystal structure of a benzimidazole derivative inhibiting the cruzain protease revealed a crucial bromine-sulfur (Br···S) interaction with a methionine residue in the enzyme's active site, highlighting the importance of halogen bonding. acs.org

A theoretical investigation into the photophysical properties of halogenated benzimidazoles (containing fluorine, chlorine, and bromine) indicated that the effect of halogenation is generally less pronounced than the influence of solvent polarity. nih.govnih.gov

| Substituent | Position | Observed Effect on Bioactivity | Activity Type | Reference |

|---|---|---|---|---|

| Chlorine (Cl) | Para-position of phenyl ring | Increased activity compared to OH group | Antimicrobial | rjptonline.orgresearchgate.net |

| Fluorine (F) | 4-position of linked phenyl group | Excellent activity | Anti-inflammatory | nih.gov |

| Fluorine (F) | C5 of benzimidazole | More potent activity | Anti-inflammatory | nih.gov |

| Trifluoromethyl (CF3) | On substituent | Decreased activity | Anti-Lassa Virus | nih.gov |

| Bromine (Br) | On linked phenoxy group | Forms key Br···S bond with target enzyme | Protease Inhibition | acs.org |

Role of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the benzimidazole scaffold plays a pivotal role in determining the biological activity, though the specific effects can be highly dependent on the target and the rest of the molecular structure.

Electron-Withdrawing Groups (EWGs):

Antimicrobial Activity: In many instances, EWGs enhance antimicrobial effects. For example, a nitro group (p-NO2) was found to be more effective against S. aureus than an electron-donating methoxy (B1213986) group. rjptonline.org Compounds bearing chloro and nitro groups have also shown potent activity against bacterial strains. nih.gov

Anti-inflammatory Activity: A nitro group at the 6-position of the benzimidazole ring was found to be more active than other derivatives in a particular series of anti-inflammatory compounds. nih.gov

Antiviral Activity: Conversely, for anti-Lassa virus agents, EWGs such as trifluoromethoxy and trifluoromethyl phenyl groups led to a significant reduction in activity. nih.gov

Electron-Donating Groups (EDGs):

Antifungal Activity: In contrast to their effect on bacteria, EDGs such as methyl and methoxy groups at the para position have been associated with the most promising antifungal activity in certain series. nih.gov

Anti-inflammatory Activity: An electron-releasing methoxy group at position 6 demonstrated strong anti-inflammatory properties in one study. nih.gov

Antibacterial Activity: The effect can be species-specific. For instance, a p-methoxy group (EDG) showed greater activity against E. coli compared to a p-nitro group (EWG). rjptonline.org

This dichotomy highlights that a simple generalization about the superiority of either EWGs or EDGs is not possible. The optimal electronic properties are contingent on the specific biological target and the required binding interactions.

| Group Type | Substituent Example | Position | Observed Effect | Activity Type | Reference |

|---|---|---|---|---|---|

| Electron-Withdrawing | Nitro (NO2) | Position 6 | Increased potency | Anti-inflammatory | nih.gov |

| Electron-Withdrawing | Chlorine (Cl) | Ortho-position | Effective against bacteria | Antimicrobial | nih.gov |

| Electron-Withdrawing | Trifluoromethyl (CF3) | Phenyl substituent | Reduced activity | Anti-Lassa Virus | nih.gov |

| Electron-Donating | Methoxy (OCH3) | Position 6 | Strong activity | Anti-inflammatory | nih.gov |

| Electron-Donating | Methyl (CH3), Methoxy (OCH3) | Para-position | Promising activity | Antifungal | nih.gov |

| Electron-Donating | Methoxy (OCH3) | Para-position | Increased activity vs. E. coli | Antibacterial | rjptonline.org |

Positional Isomerism and Steric Hindrance Effects

The spatial arrangement of substituents and their bulkiness (steric effects) are critical determinants of biological activity, influencing how the molecule fits into its binding site.

Positional Effects: The specific location of a substituent can dramatically alter a compound's efficacy. For example, in a series of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) moiety was found to be more potent than its angularly attached counterpart. nih.gov Within the angular isomers, the E-isomer was more active than the Z-isomer, demonstrating the importance of geometric isomerism. nih.gov For urease inhibitors, ortho-substituted chloro and fluoro derivatives showed high potency. nih.gov

Steric Bulk: The size of the substituent can have a significant impact. For some p38α MAP kinase inhibitors, optimal activity was observed with moderately bulky groups, while larger, bulkier groups led to a reduction in inhibitory action. nih.gov In another study on SERCA2a activators, even subtle changes in steric bulk, such as the difference between a hydrogen and a methyl group, were shown to have a marked effect on activity, highlighting the sensitivity of the binding pocket to substituent size and placement. acs.org The introduction of a bulky protective group on a 2-alkylbenzimidazole can create steric congestion that influences its chemical reactivity and tautomerization. nih.gov

| Factor | Observation | Compound Series | Reference |

|---|---|---|---|

| Positional Isomerism | Linearly attached pendant group more potent than angularly attached. | Oxazolidinone-benzotriazoles | nih.gov |

| Geometric Isomerism | E-isomer more potent than Z-isomer. | Oxazolidinone-benzotriazoles | nih.gov |

| Steric Hindrance | Optimal steric bulk at R1 favored activity; bulkier groups reduced it. | p38α MAP kinase inhibitors | nih.gov |

| Steric Hindrance | Subtle changes in substituent size markedly affected activity. | SERCA2a activators | acs.org |

| Positional Isomerism | Ortho-substituted halo-derivatives showed high potency. | Urease inhibitors | nih.gov |

Elucidation of Key Pharmacophoric Elements for Specific Bioactivities

A pharmacophore defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the benzimidazole scaffold, different pharmacophoric features have been identified for various therapeutic targets.

Anthelmintic Activity: Key elements include a methylcarbamate or thiazole (B1198619) group at the C2 position and a phenylthio, propylthio, or benzoyl moiety at the C5 position. rjptonline.org Importantly, the N1 and N3 positions are generally required to be unsubstituted for optimal anthelmintic action. rjptonline.org

Anti-inflammatory Activity: The pharmacophoric requirements vary depending on the specific enzyme or receptor being targeted. For antagonism of the bradykinin (B550075) receptor, a C2 diarylamine and a C3 carboxamide substitution are key. nih.gov To target cannabinoid receptors, a 5-carboxamide or sulfamoyl group is often required. nih.gov The ability of the benzimidazole scaffold to inhibit cyclooxygenases (COXs) is a major contributor to its anti-inflammatory effects. nih.gov

Antimicrobial Activity: For antibacterial action, the presence of various substituted phenyl rings at the C2 position, such as p-nitrophenyl, p-methoxyphenyl, or o-hydroxyphenyl, has been shown to enhance activity. rjptonline.org For some antifungal agents, electron-releasing groups at the para position of a C2-aryl substituent are beneficial. nih.gov

Antiviral Activity: For activity against the Lassa virus, derivatives with lipophilic and spatially larger substituents have demonstrated higher potency and a greater safety margin. nih.gov

The core benzimidazole structure, with its hydrogen bond donor/acceptor sites and aromatic system for π-stacking, remains the foundational pharmacophoric element across all these activities. nih.gov

| Bioactivity | Key Pharmacophoric Elements | Reference |

|---|---|---|

| Anthelmintic | C2: Methylcarbamate or Thiazole; C5: Phenylthio, Propylthio, or Benzoyl; N1/N3: Unsubstituted | rjptonline.org |

| Anti-inflammatory (Bradykinin Receptor) | C2: Diarylamine; C3: Carboxamide | nih.gov |

| Anti-inflammatory (Cannabinoid Receptor) | C5: Carboxamide or Sulfamoyl | nih.gov |

| Antibacterial | C2: Substituted phenyl rings (e.g., p-NO2, p-OCH3, o-OH) | rjptonline.org |

| Antiviral (Lassa) | Lipophilic and spatially large substituents | nih.gov |

Advanced Research Directions and Future Perspectives

Rational Design of Next-Generation Benzimidazol-2-ylthioaniline Derivatives

The rational design of novel derivatives of 4-(1H-benzimidazol-2-ylthio)aniline is a key area of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence biological activity. mdpi.com

Computational modeling and molecular docking are powerful tools in the rational design process. biotech-asia.orgnih.gov These methods allow for the simulation of interactions between benzimidazole (B57391) derivatives and their biological targets, guiding the synthesis of more potent and selective compounds. biotech-asia.org For instance, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring have been shown to significantly impact anti-inflammatory activity. mdpi.com

A key strategy involves creating hybrid molecules that combine the benzimidazole-2-ylthioaniline scaffold with other pharmacophores to develop multi-target agents. For example, benzimidazole-triazole hybrids have been designed as multi-target inhibitors of EGFR, VEGFR-2, and Topo II. nih.gov This approach can lead to drugs with improved efficacy and a reduced likelihood of drug resistance. nih.govnih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a deeper understanding of the mechanisms of action of this compound and its derivatives, the integration of multi-omics data is essential. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of the cellular response to the compound. mdpi.com

Transcriptional profiling can identify genes whose expression is altered by the compound, offering clues about the pathways it affects. For instance, transcriptional profiling of a novel antifungal benzimidazole derivative suggested it inhibits the ergosterol (B1671047) pathway. nih.gov Proteomic and phospho-proteomic analyses can reveal changes in protein expression and phosphorylation levels, helping to identify the direct protein targets and downstream signaling pathways modulated by the compound. mdpi.com

By constructing multi-omics integrated analysis maps, researchers can track the dynamic changes induced by the compound and identify key molecules and pathways involved in its therapeutic effects. mdpi.com This holistic approach is crucial for understanding the complex biological interactions of these derivatives and for the discovery of new biomarkers and therapeutic targets. mdpi.com

Exploration of Novel Therapeutic Targets and Applications

While initial research has highlighted the potential of this compound derivatives as anti-HCV agents that inhibit the NS5B polymerase, ongoing research is exploring a wider range of therapeutic targets and applications. nih.govijrpc.com The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. nih.govijfmr.com

Anticancer Activity: A significant area of investigation is the anticancer potential of benzimidazole derivatives. nih.govbohrium.com These compounds have been shown to target multiple pathways involved in cancer progression, including:

Kinase Inhibition: Derivatives have been identified as inhibitors of various protein kinases crucial for tumor growth and angiogenesis, such as EGFR, VEGFR-2, and PDGFR. nih.govnih.gov

Microtubule Disruption: Some benzimidazoles act as microtubule inhibitors, leading to cell cycle arrest and apoptosis. nih.gov

Topoisomerase Inhibition: Certain derivatives have demonstrated the ability to inhibit topoisomerases, enzymes essential for DNA replication in cancer cells. nih.govnih.gov

Anti-inflammatory and Analgesic Activity: Benzimidazole derivatives are being investigated as anti-inflammatory and analgesic agents. nih.gov They can inhibit key inflammatory mediators like cyclooxygenases (COXs) and microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1). nih.govacs.org

Antimicrobial Activity: The benzimidazole scaffold is also a promising basis for the development of new antimicrobial agents. Derivatives have shown activity against various pathogens, including bacteria and fungi. nih.govnih.gov For example, some benzimidazoles have been found to target the MmpL3 transporter in Mycobacterium abscessus, a critical component of the mycobacterial cell wall synthesis machinery. nih.gov

Table 1: Investigated Therapeutic Targets for Benzimidazole Derivatives

| Therapeutic Target | Disease Area | Reference |

| HCV NS5B Polymerase | Hepatitis C | nih.govijrpc.com |

| EGFR, VEGFR-2, PDGFR | Cancer | nih.govnih.gov |

| Microtubules | Cancer | nih.gov |

| Topoisomerases | Cancer | nih.govnih.gov |

| mPGES-1 | Inflammation, Pain | acs.org |

| MmpL3 Transporter | Bacterial Infections | nih.gov |

| α-Glucosidase | Diabetes | nih.gov |

Development of High-Throughput Screening Assays

The discovery of new and more potent this compound derivatives relies on the development of robust high-throughput screening (HTS) assays. youtube.comyoutube.com These assays allow for the rapid testing of large compound libraries to identify "hits" with desired biological activity. youtube.com

HTS assays can be designed to measure various parameters, from simple binding interactions to complex cellular responses. youtube.com For example, in the context of anti-HCV drug discovery, HTS assays have been developed to identify inhibitors of the NS5B polymerase. nih.govnatap.org These assays often utilize technologies like scintillation proximity assays or fluorescence-based readouts. natap.org